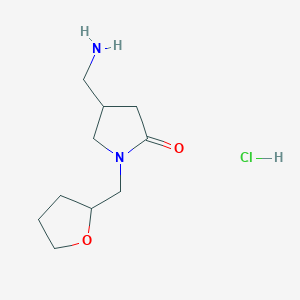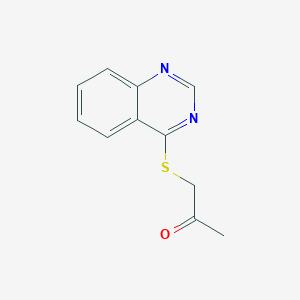![molecular formula C9H10ClNO4S B2854279 Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate CAS No. 125125-64-6](/img/structure/B2854279.png)
Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a chloroethoxy group, and a carboxylate ester group, making it a versatile intermediate for synthesizing other chemicals.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid or its derivatives.
Reaction Steps:
Activation: The carboxyl group of thiophene-2-carboxylic acid is activated using reagents like thionyl chloride to form the acid chloride.
Coupling: The activated acid chloride is then coupled with 2-chloroethanol in the presence of a base such as triethylamine to form the intermediate.
Esterification: Finally, the intermediate is esterified with methanol to yield the final product, this compound.
Industrial Production Methods: The industrial production involves scaling up the above reactions, optimizing reaction conditions, and ensuring purity and yield through purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the thiophene ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chloroethoxy group or other functional groups present in the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation Products: Various oxidized thiophenes.
Reduction Products: Reduced chloroethoxy derivatives.
Substitution Products: Thiophenes with different substituents.
Hydrolysis Products: Thiophene-2-carboxylic acid.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of thiophene derivatives on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-(2-chloroethoxy)acetate: Similar structure but lacks the thiophene ring.
2-Chloroethanol: A simpler compound with a chloroethoxy group.
Thiophene-2-carboxylic acid: The core structure without the chloroethoxy and ester groups.
Uniqueness: The presence of both the thiophene ring and the chloroethoxy group in Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate makes it unique compared to its similar compounds
Properties
IUPAC Name |
methyl 3-(2-chloroethoxycarbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-14-8(12)7-6(2-5-16-7)11-9(13)15-4-3-10/h2,5H,3-4H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXYZJOSPTUMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)
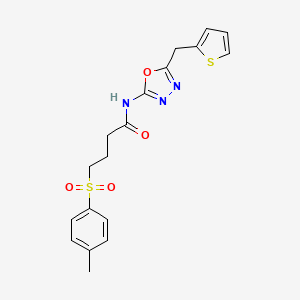
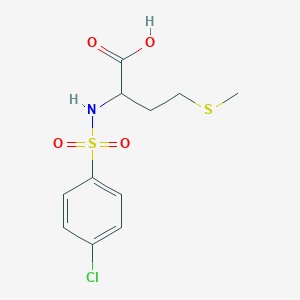
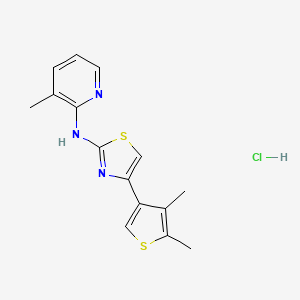
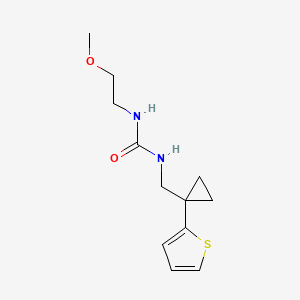
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)
![N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)

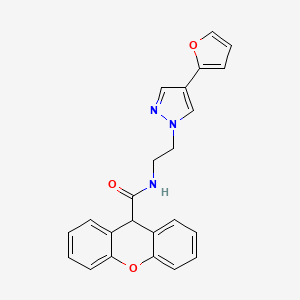
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2854215.png)
![Methyl (2R)-2-[benzyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2854217.png)
